molecular formula C7H10N2O B1377001 4,5,6,7-tetrahydro-1H-indazol-6-ol CAS No. 1384428-92-5

4,5,6,7-tetrahydro-1H-indazol-6-ol

Cat. No.: B1377001
CAS No.: 1384428-92-5
M. Wt: 138.17 g/mol
InChI Key: MZVXLRJQSAHYNO-UHFFFAOYSA-N
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Description

4,5,6,7-tetrahydro-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a fused benzene and pyrazole ring, making it an interesting target for synthetic and medicinal chemistry research.

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-tetrahydro-1H-indazol-6-ol are believed to be CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage . The compound also exhibits anti-inflammatory activity, suggesting potential interaction with cyclo-oxygenase-2 (COX-2) .

Mode of Action

This compound interacts with its targets by inhibition, regulation, and/or modulation . For instance, it has been found to possess high anti-inflammatory activity, potentially through the inhibition of COX-2 . This results in decreased production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are key mediators of inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of its anti-inflammatory activity, it impacts the arachidonic acid pathway by inhibiting COX-2, leading to reduced production of pro-inflammatory mediators . In terms of its anticancer activity, it influences the CHK1-, CHK2-, and SGK-related pathways , which are involved in cell cycle regulation and DNA damage response .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased production of pro-inflammatory mediators . In the context of cancer, it may lead to cell cycle arrest and enhanced DNA damage response due to its interaction with CHK1, CHK2, and SGK .

Biochemical Analysis

Biochemical Properties

4,5,6,7-tetrahydro-1H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with matrix metalloproteinase-13 (MMP-13), which plays a role in the degradation of extracellular matrix components . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit cell growth in several neoplastic cell lines, including colon and melanoma cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce cell cycle arrest in the G0-G1 phase, thereby preventing cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of COX-2 results in reduced production of prostaglandin E2 (PGE2), a mediator of inflammation . Additionally, the compound can modulate gene expression, further influencing cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable in aqueous solutions, with a half-life exceeding one hour . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause adverse effects, including toxicity to reproductive and developmental systems. These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound’s effects on metabolic flux and metabolite levels are also noteworthy, as it can influence the production and degradation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-6-ol typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or sulfonyl groups .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-indazol-6-ol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrahydro-1H-indazol-6-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h4,6,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVXLRJQSAHYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-92-5
Record name 4,5,6,7-tetrahydro-1H-indazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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